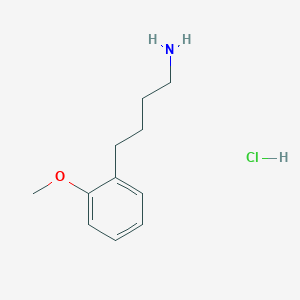

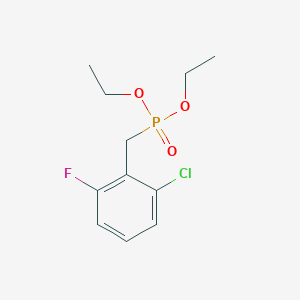

![molecular formula C7H7BrN4O2S B2527237 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2031259-16-0](/img/structure/B2527237.png)

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is a useful research compound. Its molecular formula is C7H7BrN4O2S and its molecular weight is 291.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is part of a class of compounds known for their broad spectrum of pharmacological activities. As a sulfonamide, it is involved in the synthesis of various pharmacologically active compounds. Research has delved into the synthetic pathways and the development of novel derivatives, focusing on enhancing pharmacological properties and minimizing toxicity (Shichao et al., 2016). The structure of this compound, with its pyrimidine core, is of particular interest due to its regioselectivity and nucleophilicity, which have significant implications in synthetic chemistry (Mohamed & Mahmoud, 2019).

Biological and Medicinal Applications The sulfonamide group, to which this compound belongs, is crucial in various medicinal applications. It's been incorporated in drugs with diverse therapeutic effects, such as antibacterial, antifungal, and antiparasitic. More recent developments in sulfonamide derivatives show a broad spectrum of bioactivity, making them valuable in the treatment of diseases and in the development of new medicinal agents (Carta et al., 2012). Moreover, the pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is recognized in drug discovery for its diverse medicinal properties such as anticancer, anti-infectious, and anti-inflammatory, with many lead compounds derived for various disease targets (Cherukupalli et al., 2017).

Environmental Impact and Safety The presence and impact of sulfonamides, including compounds like this compound, in the environment, particularly due to agricultural activities, have been a subject of study. Their persistence in the environment can lead to microbial resistance, posing potential hazards to human health. Understanding these impacts is crucial for developing safer pharmaceuticals and minimizing environmental risks (Baran et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit egfr and her2 , which are proteins involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

Based on the activity of similar compounds , it may interact with its targets (such as EGFR and HER2) to inhibit their activity, thereby affecting the signaling pathways they are involved in.

Biochemical Pathways

If it does indeed inhibit egfr and her2 as suggested by the activity of similar compounds , it would affect pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.

Result of Action

If it does inhibit egfr and her2 as suggested by the activity of similar compounds , it could potentially lead to decreased cell growth and survival.

Eigenschaften

IUPAC Name |

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEGMSIKIMLMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

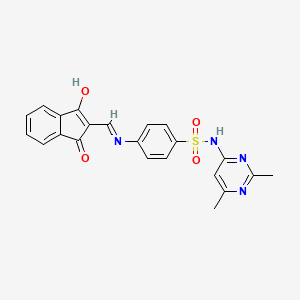

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)

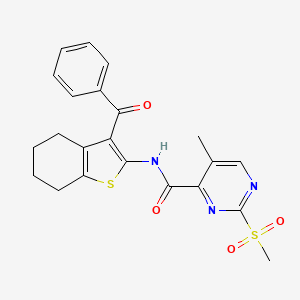

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

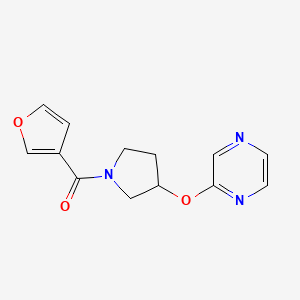

![3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane](/img/structure/B2527161.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol](/img/structure/B2527166.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)